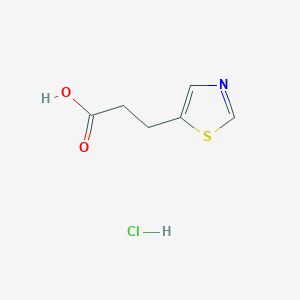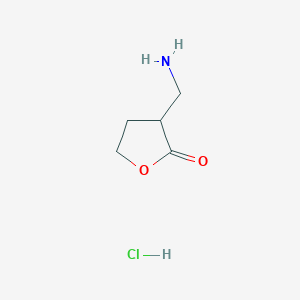
Acide 3-(1,3-thiazol-5-yl)propanoïque chlorhydrate
Vue d'ensemble
Description
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some thiazole derivatives have shown antimicrobial activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been found to promote growth and increase yield and oil content in certain plants , suggesting potential agricultural applications.
Analyse Biochimique
Biochemical Properties
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its thiazole ring structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression . Additionally, 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can change over time. This includes the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can cause toxic or adverse effects, including organ toxicity and systemic toxicity. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological effect without causing significant toxicity.
Metabolic Pathways
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives have been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological targets . The effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride on metabolic flux and metabolite levels are important considerations in understanding its overall biological activity.
Transport and Distribution
The transport and distribution of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution . The localization and accumulation of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride within cells can influence its activity and function. For instance, the compound may accumulate in certain cellular compartments, leading to localized effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can affect its interactions with biomolecules and its overall biological activity. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative under acidic conditions . The resulting thiazole intermediate is then reacted with an appropriate halogenated propanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has an amino group at the 2-position of the thiazole ring, which can alter its reactivity and biological activity.
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride: Similar to the above compound but with a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and potential for biological interactions, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c8-6(9)2-1-5-3-7-4-10-5;/h3-4H,1-2H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVQWYBPJDHNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-38-4 | |
| Record name | 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)

amine](/img/structure/B1382506.png)



![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)


![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)

